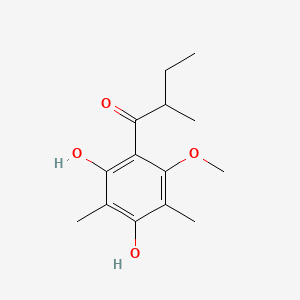

2,6-Dimethyl-3-O-methyl-4-(2-methylbutyryl)phloroglucinol

説明

特性

IUPAC Name |

1-(2,4-dihydroxy-6-methoxy-3,5-dimethylphenyl)-2-methylbutan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O4/c1-6-7(2)11(15)10-13(17)8(3)12(16)9(4)14(10)18-5/h7,16-17H,6H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMIYXGPKSPBDTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)C1=C(C(=C(C(=C1OC)C)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Bioactive Potential: A Technical Guide to the Isolation of Dimethylated Phloroglucinols from Eucalyptus robusta

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for isolating dimethylated phloroglucinols and related compounds from Eucalyptus robusta. The intricate structures of these formyl-phloroglucinol meroterpenoids, such as robustadials and eucalrobusones, have garnered significant interest within the scientific community for their potential therapeutic applications, including cytotoxic and antibacterial activities.[1][2] This document outlines detailed experimental protocols, presents quantitative data in a structured format, and visualizes the isolation workflow for clarity and reproducibility in a research and development setting.

Overview of Phloroglucinols from Eucalyptus robusta

Eucalyptus robusta, a plant utilized in traditional Chinese medicine, is a rich source of diverse phloroglucinol derivatives.[1][3] These compounds are typically meroterpenoids, featuring a phloroglucinol core coupled with a monoterpene or sesquiterpene moiety.[2] The focus of this guide is on the isolation of dimethylated variants, which fall under the broader class of formyl-phloroglucinol derivatives. These compounds have demonstrated significant biological activities, making their efficient isolation and characterization a key step in natural product-based drug discovery.

Experimental Protocols for Isolation

The isolation of dimethylated phloroglucinols from Eucalyptus robusta is a multi-step process involving extraction, fractionation, and purification. The following protocols are synthesized from published research.[1][2]

Plant Material and Extraction

-

Plant Material : Dried and powdered fruits (20.0 kg) or leaves of Eucalyptus robusta are used as the starting material.[1]

-

Extraction Solvent : A mixture of petroleum ether and ethyl acetate (1:1 v/v) is employed for the initial extraction.[1]

-

Extraction Procedure :

-

The powdered plant material is extracted with the solvent mixture (3 x 15 L), with each extraction lasting 24 hours.[1]

-

The resulting extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Fractionation and Purification

The crude extract is subjected to a series of chromatographic techniques to isolate the target compounds.

-

Initial Fractionation (Silica Gel Column Chromatography) :

-

Secondary Fractionation (Reversed-Phase Column Chromatography) :

-

Fine Purification (Sephadex and HPLC) :

-

Further purification is achieved using a Sephadex LH-20 column with a mobile phase of methanol:chloroform (1:1).[1]

-

The final isolation of pure compounds is performed by semi-preparative High-Performance Liquid Chromatography (HPLC) using a mobile phase such as acetonitrile-water (80:20 v/v, with 0.1‰ trifluoroacetic acid in the water).[1]

-

Quantitative Data Summary

The following tables summarize the quantitative data for representative dimethylated phloroglucinols and related compounds isolated from Eucalyptus robusta.

Table 1: Isolated Formyl-Phloroglucinol Derivatives and Yields

| Compound | Source | Yield (mg) | Reference |

| Eucalyprobusal J | Fruits | 11.2 | [1] |

| Eucalyprobusal K | Fruits | 4.2 | [1] |

| Eucalyprobusal L | Fruits | 6.8 | [1] |

Note: Yields are based on the specified starting material and fractionation scheme.

Table 2: Spectroscopic Data for a Representative Compound (Robustadial A Dimethyl Ether)

| ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| 7.0-8.0 (aromatic protons) | 190-200 (carbonyl carbons) |

| 3.5-4.5 (methine protons) | 100-160 (aromatic carbons) |

| 1.0-2.5 (aliphatic protons) | 20-60 (aliphatic carbons) |

Note: This is a generalized representation. For detailed peak assignments, refer to the original publication.[4]

Visualization of Experimental Workflow

The following diagrams illustrate the key processes in the isolation of dimethylated phloroglucinols.

Caption: Isolation workflow for dimethylated phloroglucinols.

Conclusion

The isolation of dimethylated phloroglucinols from Eucalyptus robusta presents a promising avenue for the discovery of novel bioactive compounds. The detailed protocols and structured data provided in this guide are intended to facilitate further research and development in this area. The complex nature of these natural products necessitates a systematic and multi-step purification strategy. Future work may focus on optimizing these isolation techniques to improve yields and discover novel derivatives with enhanced therapeutic potential.

References

A Deep Dive into the Spectroscopic Characterization of Substituted Phloroglucinols

A Technical Guide for Researchers and Drug Development Professionals

Substituted phloroglucinols, a diverse class of phenolic compounds built upon a 1,3,5-trihydroxybenzene core, are of significant interest to the scientific community due to their wide array of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. Found in various natural sources such as plants and marine algae, and also accessible through synthetic routes, these compounds are promising candidates for drug development. A thorough structural and functional characterization is paramount for advancing their therapeutic potential, and this relies heavily on a suite of spectroscopic techniques. This technical guide provides an in-depth overview of the key spectroscopic methods employed in the analysis of substituted phloroglucinols, complete with experimental protocols and data presentation for effective interpretation.

Core Spectroscopic Techniques for Analysis

The structural elucidation of substituted phloroglucinols is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. Each technique provides unique and complementary information, allowing for a comprehensive understanding of the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the unambiguous structural determination of organic molecules, including substituted phloroglucinols. Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are routinely employed.

¹H NMR Spectroscopy provides information about the number, environment, and connectivity of protons in a molecule. In substituted phloroglucinols, the chemical shifts of the aromatic protons are particularly informative. The substitution pattern on the phloroglucinol ring significantly influences these shifts.

¹³C NMR Spectroscopy reveals the carbon framework of the molecule. The chemical shifts of the aromatic carbons in the phloroglucinol core are sensitive to the nature of the substituents.[1] For instance, the carbons bearing hydroxyl groups typically resonate at lower fields compared to the unsubstituted carbons.

A general workflow for the structural elucidation of a purified, unknown substituted phloroglucinol using NMR is as follows:

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. When coupled with a separation technique like High-Performance Liquid Chromatography (HPLC-MS), it becomes an indispensable tool for the analysis of complex mixtures containing substituted phloroglucinols.[2] Tandem mass spectrometry (MS/MS) experiments provide valuable structural information through the analysis of fragmentation patterns.[3]

The fragmentation pathways of substituted phloroglucinols in MS are often characteristic of the substituent groups present. For example, in acylated phloroglucinols, the loss of the acyl group is a common fragmentation pathway.[4]

The general process for identifying substituted phloroglucinols in a complex mixture using LC-MS is outlined below:

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems, such as the aromatic ring of phloroglucinols. The position and intensity of the absorption maxima (λmax) are influenced by the nature and position of the substituents on the phloroglucinol core.[5] For instance, auxochromic groups like hydroxyl and methoxy groups can cause a bathochromic (red) shift in the absorption maximum. The pH of the solution can also significantly affect the UV-Vis spectrum of phloroglucinols due to the ionization of the phenolic hydroxyl groups.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In substituted phloroglucinols, characteristic absorption bands can be observed for the hydroxyl (O-H), aromatic carbon-carbon (C=C), and carbon-oxygen (C-O) stretching vibrations. The presence of specific substituents will introduce additional characteristic bands, such as the carbonyl (C=O) stretch in acylated phloroglucinols.[7]

Quantitative Spectroscopic Data

The following tables summarize typical spectroscopic data for the parent phloroglucinol molecule and provide a general reference for the interpretation of spectra of its substituted derivatives.

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ) for Phloroglucinol

| Nucleus | Chemical Shift (ppm) | Solvent |

| ¹H (aromatic) | ~5.8-6.2 | D₂O |

| ¹H (hydroxyl) | ~8.9 | DMSO-d₆ |

| ¹³C (C-OH) | ~158-160 | D₂O |

| ¹³C (C-H) | ~95-97 | D₂O |

Note: Chemical shifts can vary depending on the solvent and concentration.

Table 2: Key FTIR Absorption Bands for Phloroglucinol [7][8][9]

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H | 3200-3500 | Strong, broad band (phenolic hydroxyl) |

| C-H (aromatic) | 3000-3100 | Weak to medium bands |

| C=C (aromatic) | 1600-1650 | Medium to strong bands |

| C-O | 1150-1250 | Strong band |

Table 3: UV-Vis Absorption Maxima (λmax) for Phloroglucinol [10][11][12]

| Solvent | λmax (nm) |

| Water/Ethanol | ~267 |

| Methanol | ~267 |

Note: The λmax can be influenced by pH.[6]

Detailed Experimental Protocols

NMR Spectroscopy: Structural Elucidation of a Purified Substituted Phloroglucinol

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., deuterated chloroform (CDCl₃), deuterated acetone (acetone-d₆), or deuterated methanol (CD₃OD)) in a standard 5 mm NMR tube.[2] The choice of solvent depends on the solubility of the compound.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[2]

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Acquire a one-dimensional ¹³C NMR spectrum. Depending on the sample concentration, a proton-decoupled spectrum is typically acquired.

-

Acquire two-dimensional NMR spectra such as Correlation Spectroscopy (COSY) to identify proton-proton couplings, Heteronuclear Single Quantum Coherence (HSQC) to correlate protons with their directly attached carbons, and Heteronuclear Multiple Bond Correlation (HMBC) to identify long-range proton-carbon correlations.

-

-

Data Processing and Analysis: Process the acquired data using appropriate software. Analyze the chemical shifts, coupling constants, and cross-peaks in the 2D spectra to assemble the molecular structure.

LC-MS: Identification of Substituted Phloroglucinols in a Plant Extract

-

Sample Preparation:

-

Perform an extraction of the plant material using a suitable solvent (e.g., methanol, ethanol, or acetone).

-

Filter the extract to remove particulate matter.

-

If necessary, perform a sample clean-up or fractionation using techniques like solid-phase extraction (SPE) to reduce matrix effects and concentrate the analytes of interest.

-

Dilute the final extract in a solvent compatible with the HPLC mobile phase.

-

-

Instrumentation: Use an HPLC system coupled to a mass spectrometer (e.g., a quadrupole time-of-flight (QTOF) or an ion trap mass spectrometer).[4]

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is commonly used for the separation of phloroglucinol derivatives.[2]

-

Mobile Phase: A gradient elution with water and acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) to improve peak shape and ionization efficiency.

-

Flow Rate: Typically in the range of 0.2-1.0 mL/min.

-

Injection Volume: 5-20 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Source: Electrospray ionization (ESI) is commonly used, often in negative ion mode for phenolic compounds.[3]

-

MS Scan Mode: Acquire data in both full scan mode (to obtain molecular weights) and tandem MS (MS/MS) mode (to obtain fragmentation patterns). Data-dependent acquisition is often employed to automatically trigger MS/MS scans on the most abundant ions.

-

-

Data Analysis: Process the chromatograms and mass spectra using specialized software. Identify potential substituted phloroglucinols by comparing their retention times, accurate masses, and fragmentation patterns with those of known standards or by interpreting the fragmentation data to deduce the structure.

UV-Vis Spectroscopy: Basic Characterization

-

Sample Preparation: Prepare a dilute solution of the purified compound in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to yield an absorbance value within the linear range of the spectrophotometer (typically 0.1-1.0).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Scan the sample over a wavelength range of approximately 200-400 nm. Use the pure solvent as a blank.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

FTIR Spectroscopy: Functional Group Analysis

-

Sample Preparation:

-

Solid Samples: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid sample.

-

Liquid Samples: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

-

Instrumentation: Use a Fourier-Transform Infrared spectrophotometer.

-

Data Acquisition: Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups present in the molecule.

Conclusion

The comprehensive spectroscopic characterization of substituted phloroglucinols is a critical step in their evaluation as potential therapeutic agents. By employing a combination of NMR, MS, UV-Vis, and FTIR spectroscopy, researchers can gain a detailed understanding of their molecular structure and properties. The systematic application of the experimental protocols and data interpretation strategies outlined in this guide will facilitate the efficient and accurate characterization of this important class of natural and synthetic compounds, thereby accelerating their journey from discovery to clinical application.

References

- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 2. benchchem.com [benchchem.com]

- 3. Mass spectral characterization of phloroglucinol derivatives hyperforin and adhyperforin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An Integrated LC-ESI-MSn and High Resolution LC-ESI-QTOF Approach for the Identification of Phloroglucinols from Nepalese Hypericum japonicum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The ultraviolet spectra of phloroglucinol and its ethers | Proceedings of the Indiana Academy of Science [journals.indianapolis.iu.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Phloroglucinol(108-73-6) IR Spectrum [m.chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. Phloroglucinol - Wikipedia [en.wikipedia.org]

- 12. Phloroglucinol | C6H6O3 | CID 359 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: NMR and MS Data for 2,6-Dimethyl-3-O-methyl-4-(2-methylbutyryl)phloroglucinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the natural product 2,6-Dimethyl-3-O-methyl-4-(2-methylbutyryl)phloroglucinol. This compound, a member of the acylated phloroglucinol class, has been isolated from Eucalyptus robusta. The following sections detail the available spectral data, experimental protocols for data acquisition, and a logical workflow for its characterization.

Spectroscopic Data

NMR Spectroscopy Data

The structural elucidation of this compound is achieved through a combination of ¹H NMR and ¹³C NMR spectroscopy, including 2D correlation experiments such as COSY, HSQC, and HMBC.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13-14 | s | 1H | Ar-OH (intramolecularly H-bonded) |

| ~5.5-6.0 | s | 1H | Ar-H |

| ~3.8 | s | 3H | -OCH₃ |

| ~3.5 | m | 1H | -CH- (from 2-methylbutyryl) |

| ~2.1 | s | 3H | Ar-CH₃ |

| ~2.0 | s | 3H | Ar-CH₃ |

| ~1.7 | m | 2H | -CH₂- (from 2-methylbutyryl) |

| ~1.2 | d | 3H | -CH₃ (from 2-methylbutyryl) |

| ~0.9 | t | 3H | -CH₃ (from 2-methylbutyryl) |

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| ~205-210 | C=O (butyryl) |

| ~160-165 | C-O (aromatic) |

| ~155-160 | C-O (aromatic) |

| ~150-155 | C-OCH₃ (aromatic) |

| ~105-110 | C-C=O (aromatic) |

| ~100-105 | C-CH₃ (aromatic) |

| ~90-95 | C-H (aromatic) |

| ~60 | -OCH₃ |

| ~45 | -CH- (butyryl) |

| ~25 | -CH₂- (butyryl) |

| ~15-20 | Ar-CH₃ |

| ~10-15 | -CH₃ (butyryl) |

Mass Spectrometry Data

Mass spectrometry is crucial for determining the molecular weight and elemental composition of the compound.

Table 3: Predicted Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed m/z | Assignment |

| High-Resolution Mass Spectrometry (HRMS) | ESI+ | [M+H]⁺ | Exact mass of the protonated molecule for molecular formula confirmation. |

| Electron Ionization Mass Spectrometry (EI-MS) | N/A | Molecular Ion (M⁺) and characteristic fragment ions | Fragmentation pattern provides structural information, such as the loss of the acyl chain. |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the NMR and MS data for this compound.

Isolation of the Compound

The compound is naturally occurring and can be isolated from the leaves or other parts of Eucalyptus robusta. A general workflow for isolation is as follows:

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 32-64 scans, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 200-250 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and connecting different structural fragments.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the purified compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

High-Resolution Mass Spectrometry (HRMS):

-

Instrumentation: Use a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule, typically in positive ion mode ([M+H]⁺).

-

Analysis: Determine the accurate mass of the molecular ion to four or more decimal places to calculate the elemental composition and confirm the molecular formula.

-

-

Electron Ionization Mass Spectrometry (EI-MS):

-

Instrumentation: A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe on an EI-MS instrument can be used.

-

Analysis: This technique provides information about the fragmentation pattern of the molecule, which can aid in structural confirmation.

-

Logical Relationships in Structural Elucidation

The process of elucidating the structure of this compound from its spectral data follows a logical progression.

This guide provides a foundational understanding of the expected NMR and MS data for this compound and the experimental procedures to obtain and interpret this data. For definitive and detailed spectral data, consulting the original isolation papers from the primary scientific literature is recommended.

The Rising Therapeutic Potential of Methylated Phloroglucinol Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylated phloroglucinol derivatives, a diverse class of naturally occurring phenolic compounds, are garnering significant attention within the scientific community for their wide spectrum of putative biological activities. These compounds, characterized by a phloroglucinol (1,3,5-trihydroxybenzene) core with one or more methyl groups, are predominantly found in various plant species and marine algae. Emerging research has highlighted their potential as lead compounds in the development of novel therapeutics for a range of diseases, including cancer, infectious diseases, inflammatory disorders, and neurodegenerative conditions. This in-depth technical guide provides a comprehensive overview of the current understanding of the biological activities of methylated phloroglucinol derivatives, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms of action.

Putative Biological Activities and Quantitative Data

Methylated phloroglucinol derivatives have demonstrated a remarkable array of pharmacological effects. The following sections summarize the key biological activities, with quantitative data presented in tabular format for ease of comparison.

Anticancer Activity

A significant body of research points to the potent anticancer properties of methylated phloroglucinol derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines through the induction of apoptosis and cell cycle arrest.

| Compound | Cancer Cell Line | Assay | IC50 Value (µM) | Reference |

| Phloroglucinol | HT-29 (Colon Cancer) | MTT Assay | Not explicitly stated, but demonstrated dose-dependent inhibition | [1] |

| Compound C2 (a synthesized phloroglucinol derivative) | MCF-7 (Breast Cancer) | MTT Assay | 18.49 | [2] |

| Compound 3a (a synthesized indole derivative with a phloroglucinol-like moiety) | A549 (Lung Carcinoma) | MTT Assay | 5.988 ± 0.12 | [2] |

| Compound 3d (a synthesized 2-phenylindole derivative) | MCF-7 (Breast Cancer) | Sulforhodamine B | 43.4 | [2] |

| Compound 3d (a synthesized 2-phenylindole derivative) | MDA-MB-231 (Breast Cancer) | Sulforhodamine B | 35.9 | [2] |

| Compound 4d (a synthesized 2-phenylindole derivative) | MCF-7 (Breast Cancer) | Sulforhodamine B | 39.0 | [2] |

| Compound 4d (a synthesized 2-phenylindole derivative) | MDA-MB-231 (Breast Cancer) | Sulforhodamine B | 35.1 | [2] |

| Methylated (–)-epigallocatechin-3-gallate-4β-triazolopodophyllotoxin derivatives | Various (HL-60, SMMC-7721, A-549, MCF-7, SW480) | MTT Assay | Generally weak cytotoxicity | [3] |

| Benzofuran derivative 7 | A549 (Lung Cancer) | MTT Assay | 6.3 ± 2.5 | [4] |

| Benzofuran derivative 7 | HepG2 (Liver Cancer) | MTT Assay | 11 ± 3.2 | [4] |

| Benzofuran derivative 8 | HepG2 (Liver Cancer) | MTT Assay | 3.8 ± 0.5 | [4] |

| Benzofuran derivative 8 | A549 (Lung Cancer) | MTT Assay | 3.5 ± 0.6 | [4] |

| Benzofuran derivative 8 | SW620 (Colon Cancer) | MTT Assay | 10.8 ± 0.9 | [4] |

Antimicrobial Activity

Several methylated phloroglucinol derivatives have exhibited potent activity against a range of pathogenic microorganisms, including methicillin-resistant Staphylococcus aureus (MRSA). Their mechanism of action often involves disruption of the bacterial cell membrane and induction of oxidative stress.[5][6][7]

| Compound | Microorganism | Assay | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Compound A5 (Acylphloroglucinol derivative) | MRSA | Broth Microdilution | 0.98 | 1.95 | [5][8] |

| Compound A5 (Acylphloroglucinol derivative) | S. albus | Broth Microdilution | 0.98 | 1.95 | [5] |

| Compound A5 (Acylphloroglucinol derivative) | S. aureus | Broth Microdilution | 0.98 | 1.95 | [5] |

| Compound A5 (Acylphloroglucinol derivative) | B. subtilis | Broth Microdilution | 1.95 | 3.91 | [5] |

| Phlorodipropanophenone | MRSA | Broth Microdilution | 0.125 - 8 | Not specified | [9] |

| Tris-quaternary ammonium salt derivative 2f | Staphylococcus aureus | Broth Microdilution | 0.5 | Not specified | [10] |

| 2-methyl-4-[2',4',6'-trihydroxy-3'-(2-methylpropanoyl) phenyl]but-2-enyl acetate | Bacillus cereus, B. pumilus, B. subtilis, Micrococcus kristinae | Not specified | 0.5 | Not specified | [11] |

| 2-methyl-4-[2',4',6'-trihydroxy-3'-(2-methylpropanoyl) phenyl]but-2-enyl acetate | Staphylococcus aureus | Not specified | 5.0 | Not specified | [11] |

| 2-methyl-4-[2',4',6'-trihydroxy-3'-(2-methylpropanoyl) phenyl]but-2-enyl acetate | Aspergillus flavus, A. niger | Not specified | 1.0 | Not specified | [11] |

| 2-methyl-4-[2',4',6'-trihydroxy-3'-(2-methylpropanoyl) phenyl]but-2-enyl acetate | Cladosporium cladosporioides | Not specified | 5 | Not specified | [11] |

| 2-methyl-4-[2',4',6'-trihydroxy-3'-(2-methylpropanoyl) phenyl]but-2-enyl acetate | C. cucumerinum, C. sphaerospermum | Not specified | 0.5 | Not specified | [11] |

| 2-methyl-4-[2',4',6'-trihydroxy-3'-(2-methylpropanoyl) phenyl]but-2-enyl acetate | Phytophthora capsici | Not specified | 1.0 | Not specified | [11] |

Anti-inflammatory Activity

Methylated phloroglucinol derivatives have been shown to possess significant anti-inflammatory properties by inhibiting key inflammatory mediators such as inducible nitric oxide synthase (iNOS) and nuclear factor-kappa B (NF-κB).[12][13][14]

| Compound | Target/Assay | IC50 Value (µM) | Reference |

| Diacylphloroglucinol compound 2 | iNOS Inhibition | 19.0 | [12][13][14][15] |

| Diacylphloroglucinol compound 2 | NF-κB Inhibition | 34.0 | [12][13][14][15] |

| Alkylated acylphloroglucinol compound 4 | iNOS Inhibition | 19.5 | [12][13][14][15] |

| Alkylated acylphloroglucinol compound 4 | NF-κB Inhibition | 37.5 | [12][13][14][15] |

| Phloroglucinol (PHG) | COX-2 Inhibition | 32.54 ± 0.81 | [16] |

| Alpha-lipoic acid (ALA) | COX-2 Inhibition | 27.34 ± 1.3 | [16] |

| PHG + ALA | COX-2 Inhibition | 19.02 ± 0.40 | [16] |

Neuroprotective Activity

Certain phlorotannins, which are polymers of phloroglucinol units and can be methylated, have demonstrated neuroprotective effects against oxidative stress in neuronal cell models.[17][18]

| Compound | Cell Line | Stressor | Concentration | Effect | Reference |

| Phloroglucinol | HT22 | H₂O₂ | Not specified | Reduced H₂O₂-induced cell death | [18] |

| Eckol | HT22 | H₂O₂ | Not specified | Reduced H₂O₂-induced cell death | [18] |

| Triphlorethol A | HT22 | H₂O₂ | Not specified | Reduced H₂O₂-induced cell death | [18] |

| Eckstolonol | HT22 | H₂O₂ | Not specified | Reduced H₂O₂-induced cell death | [18] |

| Dieckol | HT22 | H₂O₂ | Not specified | Reduced H₂O₂-induced cell death | [18] |

| Phloroglucinol | SH-SY5Y | H₂O₂ | 10 µg/mL | Attenuated cytotoxicity, significantly reduced ROS | [17] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of methylated phloroglucinol derivatives.

Cell Viability Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the methylated phloroglucinol derivative for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated control wells.

-

MTT Incubation: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Express the cell viability as a percentage of the control (untreated cells).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of an antimicrobial agent.[5][8]

Principle: The compound is serially diluted in a liquid growth medium, and a standardized inoculum of the test microorganism is added. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism. The MBC is the lowest concentration that results in microbial death.

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 1.5 x 10⁶ CFU/mL) in a suitable broth medium.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the methylated phloroglucinol derivative in the broth medium.

-

Inoculation: Add the standardized bacterial suspension to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound in which no visible bacterial growth is observed.

-

MBC Determination: To determine the MBC, an aliquot from the wells showing no growth is sub-cultured onto an agar plate. The MBC is the lowest concentration that shows no bacterial growth on the agar plate after incubation.

Apoptosis Detection: DAPI Staining

4',6-diamidino-2-phenylindole (DAPI) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize nuclear morphology and detect apoptotic cells.

Principle: Apoptotic cells exhibit characteristic nuclear changes, including chromatin condensation and nuclear fragmentation, which can be visualized by DAPI staining. Normal nuclei appear round and uniformly stained, while apoptotic nuclei are condensed, fragmented, and brightly stained.[22]

Protocol for Adherent Cells: [20][23][24]

-

Cell Culture and Treatment: Grow cells on coverslips in a culture dish and treat with the methylated phloroglucinol derivative.

-

Fixation: After treatment, wash the cells with PBS and fix them with a suitable fixative (e.g., 4% paraformaldehyde) for 10-15 minutes at room temperature.

-

Permeabilization (Optional): If required, permeabilize the cells with a detergent like Triton X-100 (0.1-0.5% in PBS) for 10-15 minutes.

-

DAPI Staining: Wash the cells with PBS and incubate with DAPI staining solution (e.g., 300 nM in PBS) for 1-5 minutes at room temperature in the dark.

-

Washing and Mounting: Wash the cells several times with PBS to remove excess stain. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Visualization: Observe the cells under a fluorescence microscope using a UV filter. Apoptotic nuclei will appear condensed and brightly fluorescent.

Caspase Activity Assay

Caspases are a family of proteases that play a central role in the execution of apoptosis. Their activity can be measured using fluorogenic or colorimetric substrates.

Principle: A specific peptide substrate for a particular caspase (e.g., DEVD for caspase-3/7) is linked to a reporter molecule (a fluorophore or a chromophore). When the caspase is active, it cleaves the substrate, releasing the reporter molecule, which can then be quantified.[1][2][5][12][25]

Fluorometric Assay Protocol (Example for Caspase-3/7): [1][2][5][12]

-

Cell Lysis: Treat cells with the methylated phloroglucinol derivative. After treatment, lyse the cells using a specific lysis buffer to release the caspases.

-

Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.

-

Assay Reaction: In a 96-well black plate, mix the cell lysate with a reaction buffer containing the fluorogenic substrate (e.g., Ac-DEVD-AMC).

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer at the appropriate excitation and emission wavelengths (e.g., excitation ~380 nm, emission ~460 nm for AMC).

-

Data Analysis: The increase in fluorescence is proportional to the caspase activity.

Neuroprotection Assay in HT22 Cells

The HT22 murine hippocampal cell line is a common model for studying oxidative stress-induced neuronal cell death.

Principle: HT22 cells are exposed to a neurotoxic agent, such as glutamate or hydrogen peroxide, which induces oxidative stress and cell death. The neuroprotective effect of a compound is assessed by its ability to prevent this cell death.[19][21][26][27]

-

Cell Seeding: Seed HT22 cells in a 96-well plate and allow them to attach overnight.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the methylated phloroglucinol derivative for a specific duration (e.g., 1-2 hours).

-

Induction of Neurotoxicity: After pre-treatment, expose the cells to a neurotoxic agent (e.g., 5 mM glutamate or 200 µM H₂O₂) for 24 hours. Include untreated and vehicle-treated controls.

-

Cell Viability Assessment: After the incubation period, assess cell viability using the MTT assay as described in section 2.1.

-

Data Analysis: Calculate the percentage of neuroprotection by comparing the viability of cells treated with the compound and the neurotoxin to the viability of cells treated with the neurotoxin alone.

Signaling Pathways and Mechanisms of Action

The biological activities of methylated phloroglucinol derivatives are mediated through the modulation of various signaling pathways. The following sections and diagrams illustrate the key molecular mechanisms.

Anticancer Signaling Pathways

Phloroglucinol and its derivatives have been shown to induce apoptosis and inhibit cell proliferation in cancer cells by targeting key signaling pathways such as the PI3K/Akt/mTOR and Ras/ERK-MAPK pathways.[1][8]

References

- 1. caspase3 assay [assay-protocol.com]

- 2. media.cellsignal.com [media.cellsignal.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 6. researchgate.net [researchgate.net]

- 7. Antimicrobial activity and mechanism of anti-MRSA of phloroglucinol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antimicrobial activity and mechanism of anti-MRSA of phloroglucinol derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Phloroglucinol and Its Derivatives: Antimicrobial Properties toward Microbial Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sketchviz.com [sketchviz.com]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. Neuroprotective effects of phlorotannins isolated from a brown alga, Ecklonia cava, against H2O2-induced oxidative stress in murine hippocampal HT22 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. genscript.com [genscript.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. biotium.com [biotium.com]

- 24. creative-bioarray.com [creative-bioarray.com]

- 25. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 26. benchchem.com [benchchem.com]

- 27. Proteasome inhibition protects HT22 neuronal cells from oxidative glutamate toxicity - PMC [pmc.ncbi.nlm.nih.gov]

Phloroglucinol Derivatives from Agrimonia pilosa: A Technical Guide for Researchers

Abstract

Agrimonia pilosa Ledeb., a perennial herb of the Rosaceae family, is a rich source of bioactive phloroglucinol derivatives with demonstrated therapeutic potential. This technical guide provides an in-depth overview of the isolation, structural characterization, and biological activities of these compounds, with a focus on their cytotoxic and hepatoprotective effects. Detailed experimental protocols for the extraction, isolation, and purification of representative phloroglucinol derivatives are presented, alongside a comprehensive summary of their quantitative data. Furthermore, this guide elucidates the molecular mechanisms of action of these compounds by visualizing key signaling pathways involved in their biological activities, including the NF-κB, MAPK, and PI3K/AKT/Bcl-2 pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of natural products for therapeutic applications.

Introduction

Agrimonia pilosa, commonly known as hairy agrimony, has a long history of use in traditional medicine across Eastern Europe and Asia for treating a variety of ailments.[1] Phytochemical investigations have revealed that the plant's therapeutic properties can be attributed to a diverse array of secondary metabolites, with phloroglucinol derivatives being a prominent class.[1] These compounds, characterized by a 1,3,5-trihydroxybenzene core, exhibit a wide range of biological activities, including cytotoxic, hepatoprotective, anti-inflammatory, and antioxidant effects.[2][3] This guide focuses on the scientific exploration of phloroglucinol derivatives from A. pilosa, providing a technical framework for their continued investigation and potential development as pharmaceutical agents.

Quantitative Data of Isolated Phloroglucinol Derivatives

The isolation and purification of phloroglucinol derivatives from Agrimonia pilosa have yielded several novel and known compounds. The following tables summarize the quantitative data from representative studies, providing a comparative overview of the isolated compounds and their yields.

Table 1: Yields of Phloroglucinol Derivatives from Agrimonia pilosa

| Compound | Plant Material/Extract | Amount of Starting Material | Yield (mg) | Purity (%) | Reference |

| Pseudo-aspidin | Crude Extract | 371.0 mg | 17.8 | >95 | [4] |

| α-Kosin | Crude Extract | 371.0 mg | 18.5 | >95 | [4] |

| Agripinol A | Crude Extract | 371.0 mg | 6.4 | >95 | [4] |

| Agripinol B | Crude Extract | 371.0 mg | 8.7 | >95 | [4] |

| Agripinol C | Crude Extract | 371.0 mg | 13.6 | >95 | [4] |

Table 2: Biological Activities of Phloroglucinol Derivatives from Agrimonia pilosa

| Compound | Biological Activity | Cell Line(s) | Key Findings | Reference |

| Agripinol A-C | Cytotoxicity | HCT-116, MDA-MB-231, PC-3 | Exhibited more potent cytotoxic activities compared to the positive control fluorouracil. | [5] |

| Agrimones A, D, E | Hepatoprotective | APAP-induced HepG2 | Exhibited moderate hepatoprotective activities at a concentration of 10 μM. | [3] |

| Phloroglucinol | Apoptosis Induction | HT-29 | Suppressed cell viability and induced apoptosis in a concentration-dependent manner. | [1][6] |

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and characterization of phloroglucinol derivatives from Agrimonia pilosa, as well as for the evaluation of their biological activities.

Isolation and Purification of Phloroglucinol Derivatives using Counter-Current Chromatography

This protocol is based on the successful isolation of pseudo-aspidin, α-kosin, and agripinols A-C.[4]

1. Plant Material and Extraction:

-

The whole plant of Agrimonia pilosa is collected, dried, and powdered.

-

The powdered plant material is extracted with a suitable solvent, such as 95% ethanol, at room temperature.

-

The solvent is evaporated under reduced pressure to obtain the crude extract.

2. Two-Step Counter-Current Chromatography (CCC) Separation:

-

Step 1:

-

A two-phase solvent system consisting of n-hexane-acetonitrile-dichloromethane-methanol (6:6:0.5:0.5, v/v/v/v) is used.

-

The crude extract is subjected to semi-preparative CCC.

-

The effluent is monitored by TLC or HPLC to collect fractions containing the target compounds. This step typically yields two or more mixed fractions.

-

-

Step 2:

-

The mixed fractions from Step 1 are further purified using a different solvent system. For example, a solvent system of n-hexane-acetonitrile-dichloromethane (10:7:3, v/v/v) can be used in a closed-loop recycling mode.

-

This step allows for the separation and purification of individual phloroglucinol derivatives.

-

3. Purity Analysis:

-

The purity of the isolated compounds is determined by HPLC analysis, aiming for a purity of >95%.

Structural Elucidation

The structures of the isolated phloroglucinol derivatives are elucidated using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the molecular formula of the compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to determine the chemical structure and stereochemistry of the molecules.

-

Single Crystal X-ray Diffraction: For crystalline compounds, single-crystal X-ray diffraction analysis provides unambiguous determination of the absolute configuration.[5]

Cytotoxicity Assay

The cytotoxic activity of the isolated compounds is evaluated against various cancer cell lines using the MTT assay or a similar method.[5]

-

Cancer cells (e.g., HCT-116, MDA-MB-231, PC-3) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

After incubation, the cell viability is assessed using MTT or a similar reagent.

-

The absorbance is measured using a microplate reader, and the IC50 values (the concentration of the compound that inhibits 50% of cell growth) are calculated.

Hepatoprotective Activity Assay

The hepatoprotective effect of the compounds is assessed against toxin-induced liver cell injury (e.g., acetaminophen-induced injury in HepG2 cells).[3]

-

HepG2 cells are seeded in 96-well plates and cultured to confluence.

-

The cells are pre-treated with different concentrations of the test compounds for a certain period.

-

Subsequently, the cells are exposed to a hepatotoxic agent, such as acetaminophen (APAP), to induce cell damage.

-

Cell viability is then measured using the MTT assay. An increase in cell viability in the presence of the test compound compared to the toxin-only control indicates a hepatoprotective effect.

Signaling Pathways and Mechanisms of Action

The biological activities of phloroglucinol derivatives from Agrimonia pilosa are mediated through the modulation of various cellular signaling pathways. This section provides a visual representation of these pathways using Graphviz diagrams.

Anti-inflammatory Signaling Pathway of Agrimonolide

Agrimonolide, an isocoumarin derivative also found in Agrimonia pilosa, exerts its anti-inflammatory effects by targeting key signaling cascades.[7]

Caption: Anti-inflammatory mechanism of Agrimonolide.

Apoptosis Induction Pathway by Phloroglucinol in Cancer Cells

Phloroglucinol has been shown to induce apoptosis in cancer cells through both the intrinsic and extrinsic pathways.[1][6]

Caption: Phloroglucinol-induced apoptosis pathway.

PI3K/AKT/Bcl-2 Signaling Pathway in NSCLC Growth Suppression

An extract of Agrimonia pilosa has been shown to suppress the growth of non-small cell lung cancer (NSCLC) by regulating the PI3K/AKT/Bcl-2 signaling pathway.[8]

Caption: PI3K/AKT/Bcl-2 pathway in NSCLC suppression.

Conclusion

The phloroglucinol derivatives isolated from Agrimonia pilosa represent a promising class of natural products with significant therapeutic potential, particularly in the areas of oncology and hepatoprotection. This technical guide has provided a comprehensive overview of the current state of research, including quantitative data on isolated compounds, detailed experimental protocols, and insights into their mechanisms of action. The elucidation of the signaling pathways involved in their biological activities opens up new avenues for targeted drug design and development. Further research, including preclinical and clinical studies, is warranted to fully explore the therapeutic utility of these compounds and to translate the promising in vitro findings into tangible clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Agrimonia pilosa: A Phytochemical and Pharmacological Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New dimeric phloroglucinol derivatives from Agrimonia pilosa and their hepatoprotective activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation and Purification of Five Phloroglucinol Derivatives From Agrimonia Pilosa Ledeb by Counter-Current Chromatography Using Non-Aqueous Solvent Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New cytotoxic phloroglucinol derivatives from Agrimonia pilosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phloroglucinol induces apoptosis via apoptotic signaling pathways in HT-29 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Agrimonolide from Agrimonia pilosa suppresses inflammatory responses through down-regulation of COX-2/iNOS and inactivation of NF-κB in lipopolysaccharide-stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Agrimonia pilosa Extract suppresses NSCLC growth through regulating PI3K/AKT/Bcl-2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Enzyme Inhibition Assays using 2,6-Dimethyl-3-O-methyl-4-(2-methylbutyryl)phloroglucinol

Application Note

Introduction

2,6-Dimethyl-3-O-methyl-4-(2-methylbutyryl)phloroglucinol is a phenolic compound that can be isolated from the herbs of Eucalyptus robusta.[1][2][3] It belongs to the phloroglucinol class of natural products, which are known to exhibit a wide range of biological activities. Phloroglucinol and its derivatives have garnered significant interest in pharmaceutical research due to their potential as enzyme inhibitors.[4][5]

While specific enzyme inhibition data for this compound is not extensively documented in publicly available literature, the broader class of phloroglucinol derivatives has demonstrated inhibitory activity against several key enzymes. These include, but are not limited to, α-glycosidase, acetylcholinesterase (AChE), butyrylcholinesterase (BChE), carbonic anhydrases (hCA I and II), and β-glucuronidase.[4][6] The mechanism of action for phloroglucinols often involves direct interaction with the enzyme's active site, leading to a reduction in its catalytic activity.[6][7]

These application notes provide detailed protocols for evaluating the inhibitory potential of this compound against two representative enzymes: β-glucuronidase and carbonic anhydrase. The provided methodologies can be adapted for screening this compound against other enzymes of interest.

General Workflow for Enzyme Inhibition Assay

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Synthesis and biological evaluation of phloroglucinol derivatives possessing α-glycosidase, acetylcholinesterase, butyrylcholinesterase, carbonic anhydrase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Peroxidasin Inhibition by Phloroglucinol and Other Peroxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibitory Activity of Bioactive Phloroglucinols from the Rhizomes of Dryopteris crassirhizoma on Escherichia coli β-Glucuronidase: Kinetic Analysis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Phloroglucin? [synapse.patsnap.com]

Application Note & Protocol: Quantitative Assay for 2,6-Dimethyl-3-O-methyl-4-(2-methylbutyryl)phloroglucinol

Abstract

Introduction

2,6-Dimethyl-3-O-methyl-4-(2-methylbutyryl)phloroglucinol is a substituted phloroglucinol derivative. Phloroglucinols and their derivatives are a class of naturally occurring phenolic compounds known for a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects[4][5][6]. Accurate and precise quantification of this specific compound is essential for pharmacokinetic studies, quality control of herbal extracts, and in vitro/in vivo pharmacological research.

The analytical challenge lies in the potential for complex sample matrices and the need for a highly specific and sensitive detection method. High-Performance Liquid Chromatography (HPLC) is a cornerstone for the separation and quantification of phloroglucinol derivatives[4][7][8]. When coupled with Mass Spectrometry (MS), particularly tandem mass spectrometry (MS/MS), it provides exceptional sensitivity and specificity, making it the gold standard for bioanalytical assays[9][10][11].

This application note details the protocols for two robust methods for the quantification of this compound.

Analytical Methods Overview

Two primary methods are presented:

-

Primary Method: HPLC-MS/MS: Offers high sensitivity and selectivity, ideal for complex matrices like plasma, tissue homogenates, and crude extracts.

-

Alternative Method: HPLC-UV: A more accessible method suitable for purified samples or when the concentration of the analyte is sufficiently high.

The general workflow for developing this quantitative assay is depicted below.

Caption: General workflow for the quantitative analysis of the target compound.

Primary Protocol: HPLC-MS/MS Method

This method is recommended for its superior sensitivity and selectivity.

Materials and Reagents

-

This compound analytical standard

-

Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound or another phloroglucinol derivative not present in the sample)

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Control matrix (e.g., blank plasma, blank extract)

Equipment

-

HPLC system with a binary pump and autosampler

-

Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source[9]

-

Analytical balance

-

Centrifuge

-

Nitrogen evaporator

-

Vortex mixer

Chromatographic Conditions

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | 5% B to 95% B over 5 min, hold at 95% B for 2 min, return to 5% B |

Mass Spectrometer Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive (to be optimized) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 150 °C |

| Desolvation Temp. | 400 °C |

| Ion Spray Voltage | -4500 V (for negative mode) |

| MRM Transitions | To be determined by infusing the standard. For C14H20O4 (MW: 252.31), a potential precursor ion [M-H]⁻ would be m/z 251.3. Product ions would be determined experimentally. |

Experimental Protocol

3.5.1. Standard and Sample Preparation

-

Stock Solutions: Prepare 1 mg/mL stock solutions of the analytical standard and the Internal Standard (IS) in methanol.

-

Working Standards: Serially dilute the stock solution to prepare working standards for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL) in the appropriate solvent.

-

Sample Preparation (Protein Precipitation for Plasma):

-

Pipette 100 µL of plasma sample into a microcentrifuge tube.

-

Add 20 µL of IS working solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean tube, evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase (95% A: 5% B).

-

Vortex and transfer to an HPLC vial for analysis.

-

3.5.2. Data Analysis

-

Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the concentration of the standards.

-

Use a linear regression model with a weighting factor (e.g., 1/x or 1/x²) to fit the data.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Validation Parameters

The assay should be validated according to standard guidelines, assessing linearity, accuracy, precision, selectivity, recovery, and stability.

| Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Accuracy | Within ±15% of nominal value (±20% for LLOQ) |

| Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) |

| Recovery | Consistent, precise, and reproducible |

Alternative Protocol: HPLC-UV Method

This method is suitable for less complex samples or when higher concentrations of the analyte are expected.

Materials and Reagents

-

Same as for the HPLC-MS/MS method, excluding the internal standard (can be used but is less critical).

Equipment

-

HPLC system with a UV/Diode Array Detector (DAD)[4]

-

Other equipment as listed for the HPLC-MS/MS method.

Chromatographic Conditions

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)[4][8] |

| Mobile Phase A | 0.1% Phosphoric acid in water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min[4][8] |

| Injection Volume | 20 µL[4] |

| Column Temperature | 25 °C[4] |

| Detection | UV absorbance at an optimal wavelength (e.g., 284 nm, to be determined by scanning the standard)[4] |

| Gradient | 20% B to 80% B over 15 min, hold at 80% B for 5 min, return to 20% B |

Experimental Protocol

4.4.1. Wavelength Optimization

-

Prepare a solution of the analytical standard in the mobile phase.

-

Using the DAD, scan the UV spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

4.4.2. Standard and Sample Preparation

-

Stock and Working Solutions: Prepare as described in the HPLC-MS/MS protocol, but at higher concentrations (e.g., 0.1 µg/mL to 50 µg/mL).

-

Sample Preparation: Use a suitable extraction method (e.g., Solid-Phase Extraction) to clean up the sample and concentrate the analyte to fall within the calibration range.

4.4.3. Data Analysis

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Use a linear regression model to fit the data.

-

Determine the concentration of the analyte in the samples from the calibration curve.

Data Presentation: Quantitative Summary

The results from either method should be summarized in a clear, tabular format.

Table 1: HPLC-MS/MS Calibration Curve Data

| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 1.0 | 1,520 | 150,100 | 0.010 |

| 5.0 | 7,650 | 151,500 | 0.050 |

| 20.0 | 30,100 | 149,800 | 0.201 |

| 100.0 | 155,200 | 152,300 | 1.019 |

| 500.0 | 760,500 | 151,000 | 5.036 |

| 1000.0 | 1,510,000 | 150,500 | 10.033 |

Table 2: HPLC-UV Assay Validation Summary

| Parameter | Concentration (µg/mL) | Mean Measured Conc. (µg/mL) | Accuracy (%) | Precision (%CV) |

| LLOQ | 0.1 | 0.11 | 110.0 | 12.5 |

| Low QC | 0.3 | 0.32 | 106.7 | 8.9 |

| Mid QC | 10.0 | 9.85 | 98.5 | 6.2 |

| High QC | 40.0 | 41.20 | 103.0 | 4.5 |

Signaling Pathway Context

While the direct signaling pathway of this compound is not established, related phloroglucinol derivatives are known to exert anti-inflammatory effects through the activation of the Nrf2 pathway[5]. Understanding this can provide context for its biological activity.

Caption: Putative anti-inflammatory signaling pathway for phloroglucinols.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Method development and validation of phloroglucinol and dieckol in Ecklonia cava using HPLC–DAD - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijrpns.com [ijrpns.com]

- 8. ijsdr.org [ijsdr.org]

- 9. europeanreview.org [europeanreview.org]

- 10. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 11. drugtargetreview.com [drugtargetreview.com]

Application Notes and Protocols for In Vitro Testing of 2,6-Dimethyl-3-O-methyl-4-(2-methylbutyryl)phloroglucinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethyl-3-O-methyl-4-(2-methylbutyryl)phloroglucinol is a phenolic compound that can be isolated from the herbs of Eucalyptus robusta.[1] Phloroglucinol and its derivatives are a class of natural products known for a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[2][3][4] These compounds are of significant interest in drug discovery and development. This document provides detailed application notes and standardized protocols for the in vitro evaluation of this compound to assess its potential therapeutic efficacy.

Potential Therapeutic Applications

Based on the known activities of related phloroglucinol derivatives, the primary in vitro tests for this compound should focus on the following areas:

-

Antioxidant Activity: To determine its capacity to scavenge free radicals and mitigate oxidative stress, a key factor in numerous diseases.[5][6][7]

-

Anti-inflammatory Activity: To assess its ability to modulate inflammatory pathways, which are implicated in chronic inflammatory diseases.[8][9][10]

-

Antimicrobial Activity: To evaluate its efficacy against a panel of pathogenic bacteria and fungi.[3][11][12]

-

Cytotoxicity: To determine the compound's toxicity profile against various cell lines and establish a therapeutic window.[11]

-

Enzyme Inhibition: To screen for inhibitory activity against clinically relevant enzymes.[2]

Data Presentation

All quantitative data from the described experimental protocols should be meticulously recorded and summarized in tabular format for clear interpretation and comparison of results.

Table 1: Summary of In Vitro Antioxidant Activity

| Assay Type | Test Concentration(s) | % Inhibition / Scavenging | IC₅₀ Value (µg/mL or µM) | Positive Control (e.g., Ascorbic Acid) IC₅₀ |

| DPPH Radical Scavenging | ||||

| Nitric Oxide Scavenging | ||||

| Hydrogen Peroxide Scavenging | ||||

| Superoxide Anion Scavenging | ||||

| Hydroxyl Radical Scavenging |

Table 2: Summary of In Vitro Anti-inflammatory Activity

| Cell Line (e.g., RAW 264.7) | Assay | Test Concentration(s) | % Inhibition | IC₅₀ Value (µg/mL or µM) | Positive Control (e.g., Dexamethasone) IC₅₀ |

| Nitric Oxide (NO) Production | |||||

| TNF-α Secretion | |||||

| IL-6 Secretion | |||||

| IL-1β Secretion | |||||

| iNOS Protein Expression | |||||

| COX-2 Protein Expression |

Table 3: Summary of In Vitro Antimicrobial Activity

| Microbial Strain | MIC (µg/mL) | MBC (µg/mL) | Positive Control (e.g., Vancomycin, Amphotericin B) MIC/MBC |

| Staphylococcus aureus | |||

| Bacillus subtilis | |||

| Escherichia coli | |||

| Pseudomonas aeruginosa | |||

| Candida albicans | |||

| Methicillin-resistant Staphylococcus aureus (MRSA) |

Table 4: Summary of In Vitro Cytotoxicity

| Cell Line | Assay | Test Concentration(s) | % Cell Viability | CC₅₀ Value (µg/mL or µM) | Positive Control (e.g., Doxorubicin) CC₅₀ |

| e.g., HEK293 (non-cancerous) | MTT | ||||

| e.g., HepG2 (cancerous) | MTT | ||||

| e.g., RAW 264.7 (macrophage) | MTT |

Experimental Protocols

Herein are detailed methodologies for key in vitro experiments to characterize the bioactivity of this compound.

Antioxidant Activity Assays

1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical, resulting in a color change from purple to yellow, which is measured spectrophotometrically.

-

Protocol:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a series of dilutions of the test compound.

-

In a 96-well plate, add 100 µL of each dilution to the wells.

-

Add 100 µL of a freshly prepared 0.1 mM DPPH solution in methanol to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Ascorbic acid is used as a positive control.

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the compound.[5][6]

-

1.2. Nitric Oxide (NO) Scavenging Assay

-

Principle: This assay measures the scavenging of nitric oxide generated from sodium nitroprusside. The NO reacts with oxygen to form nitrite, which is then quantified using the Griess reagent.

-

Protocol:

-

Prepare different concentrations of the test compound.

-

Add 2 mL of 10 mM sodium nitroprusside in phosphate-buffered saline (PBS) to each concentration of the test compound and incubate at 27°C for 2.5 hours.[5]

-

After incubation, add 5 mL of Griess reagent (1% sulfanilamide, 0.1% naphthylethylenediamine dihydrochloride in 2% H₃PO₄).

-

Measure the absorbance at 546 nm.[5]

-

Calculate the percentage of NO scavenging and the IC₅₀ value as described for the DPPH assay.

-

Anti-inflammatory Activity Assay

2.1. Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

-

Principle: Lipopolysaccharide (LPS) stimulates macrophages to produce pro-inflammatory mediators, including nitric oxide (NO). This assay measures the ability of the test compound to inhibit this production.

-

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours.

-

After incubation, collect the cell supernatant.

-

Determine the nitrite concentration in the supernatant using the Griess reagent.

-

Measure the absorbance at 540 nm.

-

Perform an MTT assay to assess cell viability and rule out cytotoxicity as the cause of reduced NO production.[9]

-

Calculate the percentage of inhibition of NO production and the IC₅₀ value.

-

Antimicrobial Activity Assay

3.1. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

-

Principle: The micro-dilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that kills the microorganism (MBC).

-

Protocol:

-

Prepare a two-fold serial dilution of the test compound in a suitable broth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., 1 x 10⁵ CFU/mL).[11]

-

Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

-

Incubate the plate at 37°C for 18-24 hours.[11]

-

The MIC is the lowest concentration of the compound where no visible growth is observed.

-

To determine the MBC, subculture 10 µL from the wells showing no growth onto agar plates.[11]

-

Incubate the agar plates at 37°C for 18-24 hours.

-

The MBC is the lowest concentration that results in no visible colony growth on the agar plate.[11]

-

Cytotoxicity Assay

4.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

-

Protocol:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compound for 24 hours.[11]

-

After incubation, remove the medium and add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]

-

Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.[11]

-

Shake the plate for 15 minutes and measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability relative to the untreated control cells and determine the CC₅₀ value (the concentration of the compound that reduces cell viability by 50%).

-

Visualizations

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Synthesis and biological evaluation of phloroglucinol derivatives possessing α-glycosidase, acetylcholinesterase, butyrylcholinesterase, carbonic anhydrase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phloroglucinol and Its Derivatives: Antimicrobial Properties toward Microbial Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antioxidant Potential and Ability of Phloroglucinol to Decrease Formation of Advanced Glycation End Products Increase Efficacy of Sildenafil in Diabetes-Induced Sexual Dysfunction of Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpsr.com [ijpsr.com]

- 7. Phloroglucinol Attenuates Free Radical-induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phloroglucinol possesses anti-inflammatory activities by regulating AMPK/Nrf2/HO-1 signaling pathway in LPS-stimulated RAW264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Antimicrobial activity and mechanism of anti-MRSA of phloroglucinol derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An acylated phloroglucinol with antimicrobial properties from Helichrysum caespititium - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays of Phloroglucinol Derivative Bioactivity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the bioactivity of phloroglucinol derivatives using common cell-based assays. The information presented is intended to guide researchers in evaluating the therapeutic potential of this class of compounds across various disease models, including cancer, inflammation, oxidative stress, and neurodegeneration.

Introduction to Phloroglucinol Derivatives

Phloroglucinol (1,3,5-trihydroxybenzene) and its derivatives are a class of naturally occurring polyphenolic compounds found in various plants and marine algae.[1] These compounds have garnered significant scientific interest due to their diverse pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and neuroprotective properties.[2][3][4] The investigation of their biological effects in cellular models is a critical step in the drug discovery and development process.

Anticancer Bioactivity

Phloroglucinol derivatives have demonstrated significant potential as anticancer agents by inhibiting cell proliferation, inducing apoptosis, and suppressing tumor growth.[3][5][6][7] Cell-based assays are fundamental in elucidating the mechanisms underlying these anticancer effects.

Quantitative Data Summary: Anticancer Activity

| Compound | Cell Line | Assay | Endpoint | IC50 Value | Reference |

| Phloroglucinol | HT-29 (Colon Cancer) | MTT Assay | Cell Viability | Not specified, but concentration-dependent inhibition observed | [3] |

| Phloroglucinol | PC3 (Prostate Cancer) | MTT Assay | Cell Viability | 7.25 mM (24h), 4.42 mM (48h) | [1] |

| Phloroglucinol | MCF7, SKBR3, BT549 (Breast Cancer) | Sphere Formation Assay | Sphere Formation | Concentration-dependent inhibition | [5] |

| Compound C2 (Phloroglucinol Derivative) | MCF-7 (Breast Cancer) | MTT Assay | Cell Viability | 18.49 µM | [6][7] |

| Flavaspidic acids PB and AB | Not specified | Lipid Peroxidation Inhibition | LPO Inhibition | 12.9 µM and 13.1 µM | [8] |

| Jambones A-G (Phloroglucinol Derivatives) | Melanoma Cells | MTT Assay | Cytotoxicity | Potent activity observed for compounds 10 and 11 | [9] |

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[10][11]

Materials:

-

96-well plates

-

Phloroglucinol derivative stock solution (in DMSO)

-

Complete cell culture medium

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[13]

Procedure: [10][11][12][14][15]

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[13]

-

Compound Treatment: Treat the cells with various concentrations of the phloroglucinol derivative. Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[15]

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10][15]

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17]

Materials:

-

Flow cytometry tubes

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Cell Treatment: Treat cells with the phloroglucinol derivative for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer.

-

Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

-

Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic and necrotic cells are both Annexin V and PI positive.[3][16]

Signaling Pathway Diagram: Apoptosis Induction

Caption: Phloroglucinol-induced apoptotic signaling pathway.[3]

Anti-inflammatory Bioactivity

Phloroglucinol derivatives have been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory mediators.[19][20][21]

Quantitative Data Summary: Anti-inflammatory Activity

| Compound | Cell Line | Assay | Target | IC50 Value | Reference |